molecular formula C13H18N6O B1401071 1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 1316227-01-6

1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1401071
CAS No.: 1316227-01-6
M. Wt: 274.32 g/mol
InChI Key: XUQARIJCPHURQK-UHFFFAOYSA-N
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Description

1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrazolo[3,4-b]pyrazine core, which is a fused bicyclic system containing nitrogen atoms. This structure is further substituted with an aminoethyl group and a pyrrolidinyl group, making it a molecule of interest in various fields of scientific research.

Scientific Research Applications

1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

Future Directions

The compound has potential for further exploration . The development of small-molecule TRK inhibitors is important for the treatment of cancers caused by the continuous activation and overexpression of TRKs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . For instance, a Pfizer patent detailed the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite to form the desired triazole-fused pyrazine .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reaction conditions, and continuous flow processes to enhance the overall efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and pyrrolidinyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group and a pyrrolidinyl group on the pyrazolo[3,4-b]pyrazine core makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-[3-[1-(2-aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-9(20)18-6-2-10(8-18)11-12-13(16-5-4-15-12)19(17-11)7-3-14/h4-5,10H,2-3,6-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQARIJCPHURQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C2=NN(C3=NC=CN=C23)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-(1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl)pyrrolidin-1-yl)ethan-1-one

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